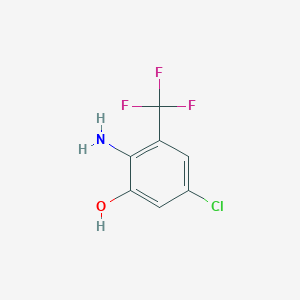
2-Amino-5-chloro-3-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-chloro-3-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H5ClF3NO . It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dimethylformamide . This compound is of interest due to its unique chemical structure, which includes an amino group, a chloro substituent, and a trifluoromethyl group on a phenol ring. These functional groups impart distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol typically involves the following steps:
Amination Reaction: The starting material, 2-chloro-5-trifluoromethylphenol, undergoes an amination reaction with ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Steps: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-chloro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Amino derivatives.
Substitution Products: Substituted phenols with various functional groups.
Applications De Recherche Scientifique
2-Amino-5-chloro-3-(trifluoromethyl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the amino, chloro, and trifluoromethyl groups allows it to:
Bind to Enzymes or Receptors: The compound can interact with enzymes or receptors, potentially inhibiting or activating their functions.
Modulate Biological Pathways: It may influence various biological pathways, such as signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
2-Amino-5-chloro-2-fluorobenzophenone: Shares similar structural features but differs in the position and type of substituents.
2-Amino-5-chloro-3-(trifluoromethyl)benzamide: Another compound with a trifluoromethyl group but with different functional groups attached.
Uniqueness: 2-Amino-5-chloro-3-(trifluoromethyl)phenol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in drug design and other applications .
Propriétés
Formule moléculaire |
C7H5ClF3NO |
|---|---|
Poids moléculaire |
211.57 g/mol |
Nom IUPAC |
2-amino-5-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H,12H2 |
Clé InChI |
UYPIUOUTPTUHBW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]naphthalen-1-amine](/img/structure/B15149591.png)
![N'-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide](/img/structure/B15149602.png)
![N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline](/img/structure/B15149621.png)
![1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B15149624.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B15149635.png)
![11-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]undecanoic Acid](/img/structure/B15149637.png)

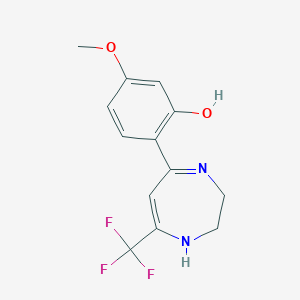
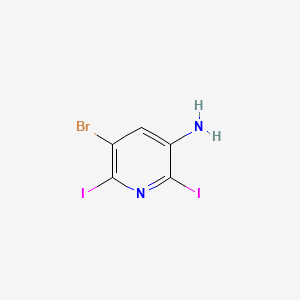
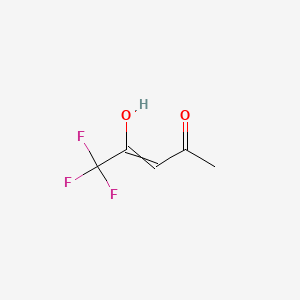
![6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15149655.png)
![N'-[(2-methylfuran-3-yl)carbonyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B15149659.png)
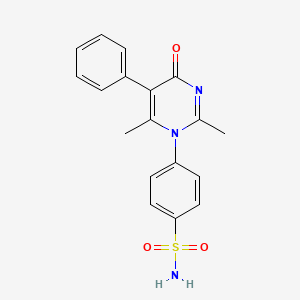
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15149685.png)
